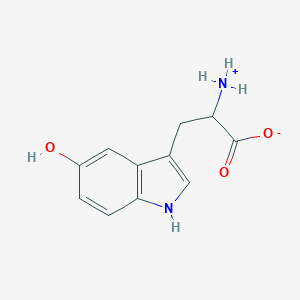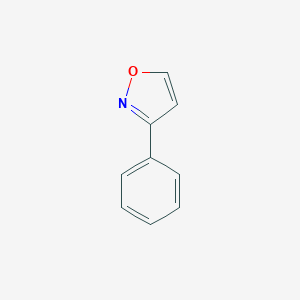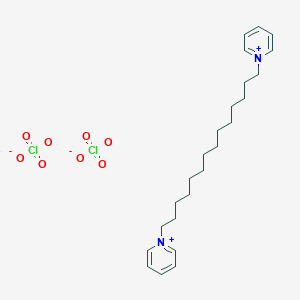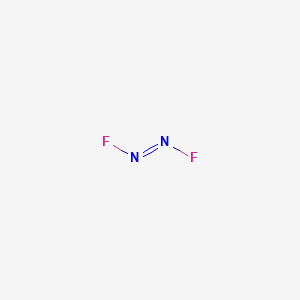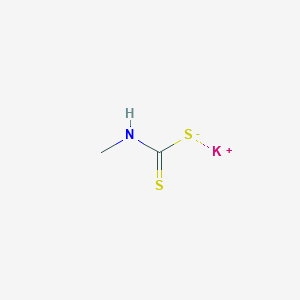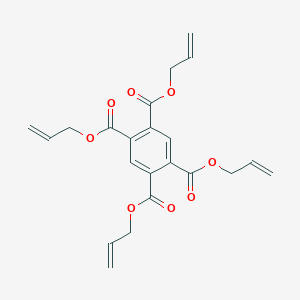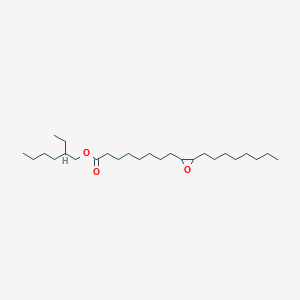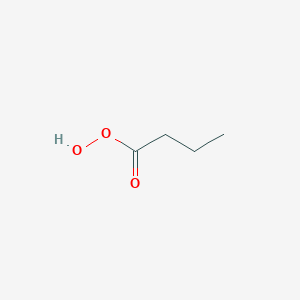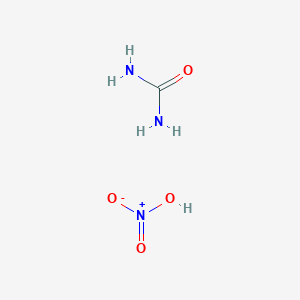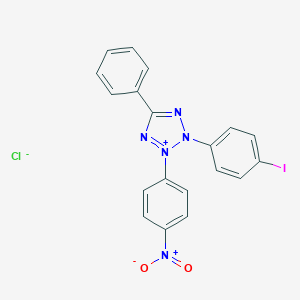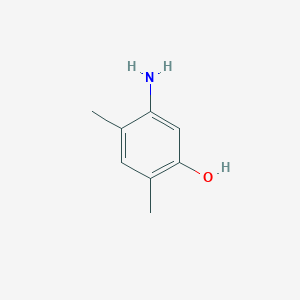
5-Amino-2,4-dimethylphenol
Übersicht
Beschreibung
Synthesis Analysis The synthesis of derivatives and compounds related to 5-Amino-2,4-dimethylphenol involves various chemical reactions and methodologies. For instance, 2,5-Dimethylphenacyl carbamate was studied for its photoremoval properties, serving as a protective group for amines and amino acids, showcasing the versatility of related compounds in synthesis applications (Kammari, Plíštil, Wirz, & Klán, 2007).
Molecular Structure Analysis The crystal structure analysis of compounds analogous to 5-Amino-2,4-dimethylphenol, such as 2,5-dimethyl-trans-2,3-dimorpholino-4-nitro-2,3-dihydrothiophen, reveals insights into their molecular configuration and the influence of steric hindrance on their structural properties (Mugnoli, Dell'erba, Guanti, & Novi, 1980).
Chemical Reactions and Properties Chemical reactions involving 5-Amino-2,4-dimethylphenol derivatives are diverse, including photoremoval reactions that lead to the liberation of amines or amino acids, highlighting the compound's potential in photochemical applications and organic synthesis (Kammari, Plíštil, Wirz, & Klán, 2007).
Physical Properties Analysis The physical properties of compounds related to 5-Amino-2,4-dimethylphenol, such as solubility, crystallinity, and photophysical behaviors, are critical for their application in materials science and organic chemistry, as demonstrated in various synthesis and characterization studies (Kammari, Plíštil, Wirz, & Klán, 2007); (Mugnoli, Dell'erba, Guanti, & Novi, 1980).
Chemical Properties Analysis The chemical properties, including reactivity under different conditions and the ability to form various derivatives, play a significant role in the utility of 5-Amino-2,4-dimethylphenol and its analogs in synthetic organic chemistry and material science applications. Research on photoremovable protecting groups exemplifies the compound's versatility and potential for innovation in chemical synthesis (Kammari, Plíštil, Wirz, & Klán, 2007).
Wissenschaftliche Forschungsanwendungen
Microbial Cometabolism and Environmental Impact : Alcaligenes eutrophus JMP 134 can cometabolize dimethylphenols, including 2,4-dimethylphenol, forming dimethylmuconolactones as dead-end products. This indicates potential applications in bioremediation and environmental pollution control (Pieper et al., 1995).
Toxicity and Anaerobic Biodegradability : Studies have assessed the anaerobic biodegradability and toxicity of various substituted phenols, including 2,4-dimethylphenol. This research is crucial for understanding the environmental impact and treatment of these compounds in wastewater management (O'Connor & Young, 1989).
Effects on Cell Viability and Calcium Signaling : In PC3 human prostate cancer cells, 2,5-dimethylphenol impacts cytosolic free Ca2+ levels and cell viability, suggesting its potential use in cancer research and drug development (Wang et al., 2016).
Carcinogenic Properties Analysis : Research on 3:4-dimethylaniline, a related compound to 5-Amino-2,4-dimethylphenol, has explored its metabolic pathways and carcinogenic properties, contributing to the understanding of aromatic amines in cancer research (Boyland & Sims, 1959).
Chemical Synthesis and Catalysis : Studies on the selective oxidative dimerization of dimethylphenols, including 2,4-dimethylphenol, have led to the development of new synthesis pathways, relevant in organic chemistry and materials science (Boldron et al., 2005).
Degradation of Aromatic Organic Pollutants : Research on the sonochemical degradation of aromatic organic pollutants, including 2,4-dimethylphenol, contributes to environmental chemistry and pollution control technologies (Goskonda et al., 2002).
Polymerization Catalyst Studies : The study of aromatic amine ligands and copper(I) chloride catalyst systems for polymerizing dimethylphenol is significant in polymer chemistry and industrial applications (Kim et al., 2018).
Electrochemical Detection in Analytical Chemistry : Optimization of a flow analysis system with electrochemical detection for phenolic compounds, including 2,4-dimethylphenol, has applications in analytical chemistry and environmental monitoring (Rueda et al., 2003).
Safety And Hazards
The compound is considered hazardous and has several hazard statements including H302, H315, H319, and H335 . These indicate that the compound is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .
Relevant Papers There are several papers related to 5-Amino-2,4-dimethylphenol and similar compounds. For example, one paper discusses the synthesis, structure, and supramolecular interactions of a related compound . Another paper discusses the safety data sheet of a similar compound . These papers could provide further insights into the properties and potential applications of 5-Amino-2,4-dimethylphenol.
Eigenschaften
IUPAC Name |
5-amino-2,4-dimethylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO/c1-5-3-6(2)8(10)4-7(5)9/h3-4,10H,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLNZCZVXOUAOMG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1N)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60605318 | |
| Record name | 5-Amino-2,4-dimethylphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60605318 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Amino-2,4-dimethylphenol | |
CAS RN |
14106-48-0 | |
| Record name | 5-Amino-2,4-dimethylphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60605318 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



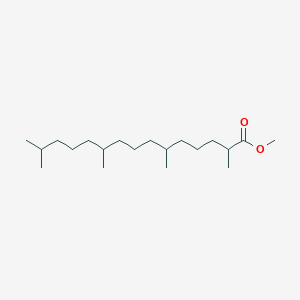
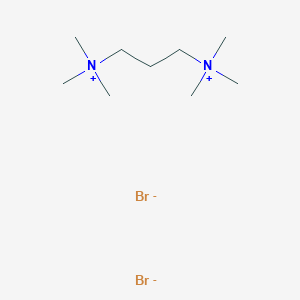
![1,5-Naphthalenedisulfonic acid, 3-[[2-(acetylamino)-4-aminophenyl]azo]-](/img/structure/B85701.png)
